molecular formula C18H13BrN2O3 B12044168 N-(2-bromophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(2-bromophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12044168
M. Wt: 385.2 g/mol
InChI Key: OJTMIBPGTKIZFO-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-phenylaniline to obtain 2-bromoaniline. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate under acidic conditions to form the quinoline core. Subsequent hydrolysis and amide formation steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways involved in cell growth and proliferation, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
  • N-(4-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Uniqueness

N-(2-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and selectivity compared to its isomers .

Properties

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2 g/mol

IUPAC Name

N-(2-bromophenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C18H13BrN2O3/c19-12-6-1-2-7-13(12)20-17(23)14-16(22)11-5-3-4-10-8-9-21(15(10)11)18(14)24/h1-7,22H,8-9H2,(H,20,23)

InChI Key

OJTMIBPGTKIZFO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC=C4Br)O

Origin of Product

United States

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